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Compound of Interest

Compound Name: 4-Amino-3-penten-2-one

Cat. No.: B7722917 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides detailed application notes and protocols for the synthesis of 4-amino-
3-penten-2-one, an important enaminone intermediate, from the reaction of acetylacetone and

ammonia. The synthesis is a straightforward and high-yielding condensation reaction. This

guide includes key physical and spectral data, a detailed experimental protocol, and a

visualization of the reaction workflow.

Introduction
4-Amino-3-penten-2-one, also known as acetylacetonamine, is a valuable building block in

organic synthesis. As an enaminone, it possesses both nucleophilic and electrophilic centers,

making it a versatile precursor for the synthesis of a variety of heterocyclic compounds, ligands

for metal complexes, and potential pharmaceutical agents. The synthesis from readily available

and inexpensive starting materials, acetylacetone and ammonia, makes it an attractive

compound for laboratory and potential industrial-scale production.

Data Presentation
Physical and Chemical Properties
The physical and chemical properties of the starting material and the final product are

summarized below for easy reference.
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Property Acetylacetone 4-Amino-3-penten-2-one

Molecular Formula C₅H₈O₂ C₅H₉NO

Molar Mass 100.12 g/mol 99.13 g/mol [1]

Appearance Colorless liquid Pale yellow solid

Melting Point -23 °C 38-43 °C[2]

Boiling Point 140.4 °C 104 °C at 16 mmHg[2]

CAS Number 123-54-6 1118-66-7[3][4]

Spectral Data
The following tables summarize the key spectral data for the characterization of 4-amino-3-
penten-2-one.

¹H NMR Spectral Data (CDCl₃)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

1.89 s 3H CH₃-C=O

1.95 s 3H CH₃-C=N

4.90 s 1H CH

9.65 br s 2H NH₂

¹³C NMR Spectral Data
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Chemical Shift (ppm) Assignment

197.48 C=O

154.12 C-NH₂

123.70 =CH

30.98 CH₃-C=O

26.85 CH₃-C=N

IR Spectral Data

Wavenumber (cm⁻¹) Functional Group

~3300-3100 N-H stretch

~2950-2850 C-H stretch

~1610 C=O stretch (conjugated)

~1570 C=C stretch

~1520 N-H bend

Experimental Protocols
Synthesis of 4-Amino-3-penten-2-one
This protocol is adapted from established laboratory procedures.

Materials:

Acetylacetone (2,4-pentanedione), reagent grade

Concentrated aqueous ammonia (28-30%)

Diethyl ether

Anhydrous magnesium sulfate or sodium sulfate
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Round-bottom flask

Reflux condenser

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: In a 100 mL round-bottom flask, place acetylacetone (10.0 g, 0.1 mol).

Addition of Ammonia: To the acetylacetone, slowly add concentrated aqueous ammonia (20

mL) while stirring. The reaction is exothermic, and a gentle warming of the flask will be

observed.

Reaction Conditions (Choose one):

Method A (Room Temperature): Stopper the flask and stir the mixture at room temperature

for 24 hours.

Method B (Heating): Fit the flask with a reflux condenser and heat the mixture in a water

bath at 60-70°C for 2 hours.

Work-up:

After the reaction is complete, cool the mixture to room temperature.

Transfer the reaction mixture to a separatory funnel.

Extract the aqueous layer with diethyl ether (3 x 30 mL).

Combine the organic extracts.

Drying and Solvent Removal:

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter to remove the drying agent.
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Remove the diethyl ether using a rotary evaporator to yield a pale yellow solid.

Purification (Optional):

The crude product is often of sufficient purity for many applications.

If further purification is required, the solid can be recrystallized from a minimal amount of

cold diethyl ether or a mixture of diethyl ether and petroleum ether.

Characterization:

Determine the melting point of the purified product.

Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure.

Expected Yield: 85-90%

Reaction Workflow and Mechanism
The synthesis of 4-amino-3-penten-2-one from acetylacetone and ammonia proceeds through

a nucleophilic addition-elimination mechanism, characteristic of enamine formation.

Reaction Scheme
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Click to download full resolution via product page

Caption: Overall reaction scheme for the synthesis.
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Mechanism of Formation
The reaction mechanism involves the nucleophilic attack of ammonia on one of the carbonyl

carbons of acetylacetone, followed by dehydration to form the stable enaminone product.

Acetylacetone + Ammonia Nucleophilic attack of NH3 on a carbonyl carbon Tetrahedral Intermediate (Carbinolamine) Proton transfer Protonated Carbinolamine Elimination of water 4-Amino-3-penten-2-one

Click to download full resolution via product page

Caption: Stepwise mechanism of enamine formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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